N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-chlorophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-chlorophenoxy)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzodioxole ring, a chlorophenoxy group, and an acetohydrazide moiety, making it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-chlorophenoxy)acetohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-(2-chlorophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the hydrazide moiety.
Substitution: Substituted derivatives at the chlorophenoxy group.
Scientific Research Applications
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-chlorophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
- N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-thienyl)acetohydrazide
- N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide
Uniqueness
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-chlorophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole ring and chlorophenoxy group make it particularly interesting for studies involving aromatic compounds and their derivatives.
Properties
Molecular Formula |
C16H13ClN2O4 |
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Molecular Weight |
332.74 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C16H13ClN2O4/c17-12-3-1-2-4-13(12)21-9-16(20)19-18-8-11-5-6-14-15(7-11)23-10-22-14/h1-8H,9-10H2,(H,19,20)/b18-8+ |
InChI Key |
CVDLAXCOXRLGNC-QGMBQPNBSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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